molecular formula C13H20N2O3S2 B13713056 N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide

N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide

Cat. No.: B13713056
M. Wt: 316.4 g/mol
InChI Key: WWBWHXHBRNTLJM-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide is a chemical compound with a unique structure that includes a pyridine ring and a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide typically involves the reaction of 2-(2-methoxyethoxy)ethylamine with 3-(pyridin-2-yldisulfanyl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting oxidative stress-related conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide involves its interaction with molecular targets through its disulfide bond. This bond can undergo redox reactions, influencing various biological pathways. The pyridine ring may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridinyldithio)ethyl Methacrylate: Contains a similar disulfide bond and pyridine ring but differs in its methacrylate group.

    2-(Pyridin-2-yldisulfanyl)ethanamine: Similar disulfide bond and pyridine ring but with an ethanamine group.

Uniqueness

N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethoxyethyl group provides additional solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C13H20N2O3S2

Molecular Weight

316.4 g/mol

IUPAC Name

N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide

InChI

InChI=1S/C13H20N2O3S2/c1-17-9-10-18-8-7-14-12(16)5-11-19-20-13-4-2-3-6-15-13/h2-4,6H,5,7-11H2,1H3,(H,14,16)

InChI Key

WWBWHXHBRNTLJM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCNC(=O)CCSSC1=CC=CC=N1

Origin of Product

United States

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